molecular formula C24H37O4- B15164287 4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate CAS No. 173967-83-4

4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate

Cat. No.: B15164287
CAS No.: 173967-83-4
M. Wt: 389.5 g/mol
InChI Key: URUWTVBFAHAIEJ-UHFFFAOYSA-M
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Description

4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate: is a complex organic compound with the molecular formula C24H37O4 [_{{{CITATION{{{1{4-Oxo-4-[(2,6,11,15-tetramethyl-2,6,10,14-hexadecatetraen-8-yl)oxy ...](https://www.chemspider.com/Chemical-Structure.57533426.html). This compound is characterized by its intricate structure, which includes a butanoate ester group and a hexadecatetraene moiety with multiple methyl groups[{{{CITATION{{{_1{4-Oxo-4-(2,6,11,15-tetramethyl-2,6,10,14-hexadecatetraen-8-yl)oxy ....

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate typically involves multi-step organic reactions[_{{{CITATION{{{1{4-Oxo-4-[(2,6,11,15-tetramethyl-2,6,10,14-hexadecatetraen-8-yl)oxy ...](https://www.chemspider.com/Chemical-Structure.57533426.html). One common approach is the esterification of 4-oxobutanoic acid with 2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol under acidic conditions[{{{CITATION{{{1{4-Oxo-4-(2,6,11,15-tetramethyl-2,6,10,14-hexadecatetraen-8-yl)oxy .... The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid[{{{CITATION{{{_1{4-Oxo-4-(2,6,11,15-tetramethyl-2,6,10,14-hexadecatetraen-8-yl)oxy ....

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors[_{{{CITATION{{{1{4-Oxo-4-[(2,6,11,15-tetramethyl-2,6,10,14-hexadecatetraen-8-yl)oxy ...](https://www.chemspider.com/Chemical-Structure.57533426.html). These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity[{{{CITATION{{{1{4-Oxo-4-(2,6,11,15-tetramethyl-2,6,10,14-hexadecatetraen-8-yl)oxy .... Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the final product in high purity[{{{CITATION{{{_1{4-Oxo-4-(2,6,11,15-tetramethyl-2,6,10,14-hexadecatetraen-8-yl)oxy ....

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: : Reduction reactions can convert the compound into alcohols or aldehydes.

  • Substitution: : Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Carboxylic acids or ketones.

  • Reduction: : Alcohols or aldehydes.

  • Substitution: : Substituted esters or ethers.

Scientific Research Applications

4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate: has various applications in scientific research, including:

  • Chemistry: : Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{1{4-Oxo-4-[(2,6,11,15-tetramethyl-2,6,10,14-hexadecatetraen-8-yl)oxy ...](https://www.chemspider.com/Chemical-Structure.57533426.html). For example, it may bind to enzymes or receptors, leading to modulation of biological processes[{{{CITATION{{{_1{4-Oxo-4-(2,6,11,15-tetramethyl-2,6,10,14-hexadecatetraen-8-yl)oxy .... The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate: can be compared to other similar compounds, such as:

  • 4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoic acid

  • 4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanol

  • 4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanone

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications[_{{{CITATION{{{_1{4-Oxo-4-(2,6,11,15-tetramethyl-2,6,10,14-hexadecatetraen-8-yl)oxy ....

Properties

CAS No.

173967-83-4

Molecular Formula

C24H37O4-

Molecular Weight

389.5 g/mol

IUPAC Name

4-oxo-4-(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-yloxy)butanoate

InChI

InChI=1S/C24H38O4/c1-18(2)9-7-11-20(5)13-14-22(28-24(27)16-15-23(25)26)17-21(6)12-8-10-19(3)4/h9-10,13,17,22H,7-8,11-12,14-16H2,1-6H3,(H,25,26)/p-1

InChI Key

URUWTVBFAHAIEJ-UHFFFAOYSA-M

Canonical SMILES

CC(=CCCC(=CCC(C=C(C)CCC=C(C)C)OC(=O)CCC(=O)[O-])C)C

Origin of Product

United States

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